Zika virus-IN-3

Zika virus antiviral screening structure-activity relationship

Zika virus-IN-3 (Compd 7; EC50 3.4 μM) is a fused tricyclic tetrahydroquinoline-imidazolone ZIKV inhibitor validated as a non-virucidal replication blocker. Its moderate potency fills a critical gap between high-potency controls (e.g., NITD-008, EC50 241 nM) and weak screening hits—enabling assay sensitivity calibration without signal saturation. The defined 4-chlorophenyl substituent and trans stereochemistry provide a quantifiable SAR anchor with ~5-fold potency variation within the series. This chemotype-diverse scaffold expands ZIKV screening libraries beyond NS4B/NS5-targeting classes. For R&D use only; not FDA-approved.

Molecular Formula C23H20ClN3O
Molecular Weight 389.9 g/mol
Cat. No. B12410600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZika virus-IN-3
Molecular FormulaC23H20ClN3O
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N3C1C(=O)N(C3C4=CC=C(C=C4)Cl)NC5=CC=CC=C5
InChIInChI=1S/C23H20ClN3O/c24-18-13-10-17(11-14-18)22-26-20-9-5-4-6-16(20)12-15-21(26)23(28)27(22)25-19-7-2-1-3-8-19/h1-11,13-14,21-22,25H,12,15H2/t21-,22+/m0/s1
InChIKeyICHSJORBEYZBSZ-FCHUYYIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zika virus-IN-3 (Compd 7): Antiviral Activity and Procurement Considerations for ZIKV Research


Zika virus-IN-3 (also designated Compd 7; CAS 2527915-11-1) is a synthetic small-molecule inhibitor belonging to the class of fused tricyclic tetrahydroquinoline-imidazolone derivatives, identified as an antiviral agent against Zika virus (ZIKV) infection. The compound exhibits anti-ZIKV activity with a reported half-maximal effective concentration (EC50) of 3.4 μM [1] and is characterized as non-virucidal, acting through inhibition of viral replication rather than direct viral particle inactivation . The compound is commercially available as a research reagent with a molecular formula C23H20ClN3O and a molecular weight of 389.88 g/mol, and is not FDA-approved for therapeutic use.

Why Generic Substitution of Zika virus-IN-3 Is Not Supported: Evidence-Based Differentiation


Substituting Zika virus-IN-3 with another in-class ZIKV inhibitor without experimental validation is scientifically unsupported due to substantial variation in potency and structural determinants among fused tricyclic derivatives within the same chemical series. Within the tetrahydroquinoline-fused imidazolone scaffold alone, EC50 values vary by nearly 5-fold between structurally related compounds [1]. Furthermore, broader classes of ZIKV inhibitors (e.g., NS4B-targeting benzamides, quinazolinones, nucleoside analogs) operate through distinct molecular targets and exhibit potency differences spanning two orders of magnitude (from ~40 nM to >20 μM) [2][3]. The specific 4-chlorophenyl substituent and trans stereochemical configuration of Compd 7 contribute to its activity profile in ways that cannot be extrapolated to analogs lacking these structural features [4].

Quantitative Differentiation of Zika virus-IN-3: Head-to-Head and Cross-Study Comparative Evidence


Intra-Series Potency Differentiation: Compd 7 vs. Compd 2 and Compd 3

Within the identical fused tricyclic tetrahydroquinoline-imidazolone chemical series, Zika virus-IN-3 (Compd 7) exhibits an intermediate antiviral potency that defines its specific utility position. The compound's EC50 of 3.4 μM places it between the more potent Compd 2 (1.56 μM) and the less potent Compd 3 (7.4 μM) [1][2]. This 4.7-fold potency gradient across only three structurally related compounds demonstrates that minor substituent modifications produce substantial activity differences, invalidating the assumption that any analog from this series is interchangeable.

Zika virus antiviral screening structure-activity relationship

Potency Positioning vs. Established Reference Standard NITD-008

Relative to NITD-008, a widely cited adenosine analog and potent flavivirus inhibitor used as a reference standard in ZIKV research, Zika virus-IN-3 exhibits approximately 14-fold lower potency (3.4 μM vs. 0.241 μM) [1]. NITD-008 has been described as 'the most potent known anti-ZIKV agent' in recent literature, with EC50 values ranging from 137-241 nM depending on ZIKV strain [2]. This substantial potency differential positions Zika virus-IN-3 in a distinct tier: it is not a high-potency lead candidate, but rather a validated moderate-potency chemical probe suitable for mechanistic studies where extreme potency is not required or may confound experimental interpretation.

flavivirus inhibitor reference compound assay validation

Chemotype Scarcity: Fused Tricyclic Tetrahydroquinoline-Imidazolone Scaffold Differentiation

Zika virus-IN-3 belongs to the fused tricyclic 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one chemical class, a scaffold that is structurally distinct from the predominant classes of reported ZIKV inhibitors (nucleoside analogs, benzamides, quinazolinones, and indoline-imidazolidinone derivatives) [1][2]. A 2023 study on related fused tricyclic derivatives of indoline and imidazolidinone demonstrated that compounds within this general chemotype can exhibit selective ZIKV inhibition versus DENV, or broad-spectrum activity against both flaviviruses [3]. While direct target identification for Compd 7 remains to be fully elucidated, the tetrahydroquinoline-fused imidazolone architecture represents a mechanistically underexplored chemical space distinct from NS4B-targeting benzamides (EC50 40-400 nM) [4] and NS5-targeting nucleoside inhibitors [5].

chemical scaffold tetrahydroimidazoquinolin non-nucleoside inhibitor

Structural Determinant: 4-Chlorophenyl Substituent Differentiation from Hydroxy-Methoxyphenyl Analog

The antiviral activity of Zika virus-IN-3 (Compd 7) is associated with its specific 4-chlorophenyl substituent, which distinguishes it from the 3-hydroxy-4-methoxyphenyl-bearing analog Zika virus-IN-2 (Compd 3). This single arene substituent difference correlates with a 2.2-fold variation in EC50 (3.4 μM vs. 7.4 μM) . The discovery study explicitly notes that 'tuning of some pharmacophores including substituents at arene can generate promising candidates for anti-ZIKV agents' and that N10 basicity is not the key determinant of antiviral activity in this series [1]. This SAR insight indicates that the 4-chlorophenyl moiety contributes favorably to the activity profile relative to alternative arene substitutions within the same scaffold.

structure-activity relationship SAR pharmacophore optimization

Recommended Research Applications for Zika virus-IN-3 Based on Quantitative Differentiation Evidence


Intermediate-Potency Positive Control in ZIKV Antiviral Screening Assays

Use Zika virus-IN-3 (EC50 3.4 μM) as a moderate-potency positive control for calibrating ZIKV antiviral screening assays. Its 14-fold lower potency compared to NITD-008 (EC50 241 nM) [1] provides a useful intermediate benchmark between highly potent reference compounds and weakly active screening hits. This positioning enables researchers to validate assay sensitivity without the signal saturation that can occur with extremely potent controls. The compound's well-documented EC50 value of 3.4 μM, derived from the original discovery publication [2], provides a reproducible reference point across laboratories.

Structure-Activity Relationship (SAR) Reference for Fused Tricyclic ZIKV Inhibitors

Employ Zika virus-IN-3 as a reference compound in SAR studies exploring the tetrahydroquinoline-fused imidazolone chemical space. The compound's 4-chlorophenyl substituent provides a defined activity anchor (EC50 3.4 μM) against which to benchmark the effects of arene substitution modifications—a parameter explicitly identified in the discovery study as critical for anti-ZIKV activity optimization [1]. Comparative data with the 3-hydroxy-4-methoxyphenyl analog (Compd 3, EC50 7.4 μM) [2] offers a quantifiable SAR baseline for assessing substituent contributions.

Scaffold Diversification for ZIKV Inhibitor Library Construction

Include Zika virus-IN-3 in compound libraries designed for chemotype-diverse ZIKV screening. The tetrahydroimidazoquinolin scaffold is structurally distinct from the major classes of published ZIKV inhibitors, including NS4B-targeting benzamides (EC50 40-400 nM) [1], NS5-targeting nucleoside analogs [2], and quinazolinones (EC50 as low as 86 nM) [3]. This chemotype diversity reduces the probability of redundant hits and expands the accessible chemical space for identifying inhibitors with novel mechanisms of action or distinct resistance profiles.

Non-Virucidal Mechanistic Studies of ZIKV Replication Inhibition

Utilize Zika virus-IN-3 in studies specifically requiring a non-virucidal inhibitor that acts on viral replication rather than direct viral particle inactivation. The discovery publication explicitly notes that the tetrahydroquinoline-fused imidazolone derivatives are 'active against ZIKV infection but they are not virucidal' [1], with Western blot and ELISA analyses confirming inhibition of ZIKV NS5 and NS1 expression [2]. This property distinguishes Zika virus-IN-3 from entry inhibitors (e.g., Pyrimidine-Der1, IC50 ~3-5 μM) [3] and virucidal agents, enabling targeted investigation of post-entry replication processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zika virus-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.